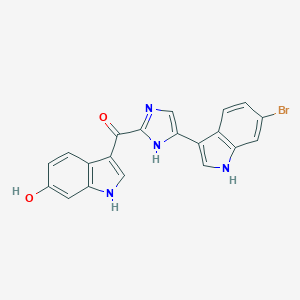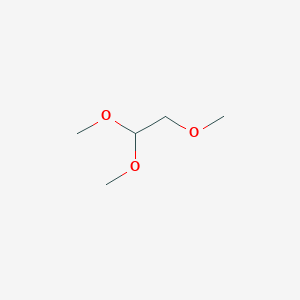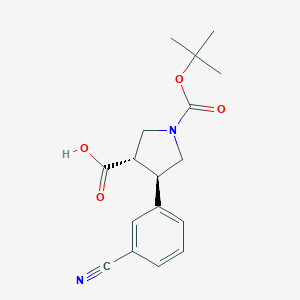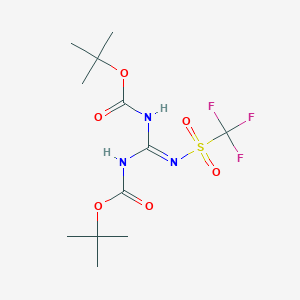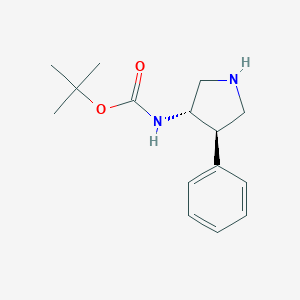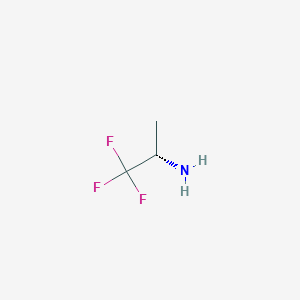
(S)-1,1,1-trifluoropropan-2-amine
Vue d'ensemble
Description
Synthesis Analysis
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been developed to manipulate the physicochemical properties of biologically active compounds, showcasing a method for constructing fluorinated amines with high functional group tolerance (Andrews, Faizova, & Denton, 2017). Another study highlights the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, emphasizing the ease and environmental friendliness of the method for producing compounds with trifluoromethyl groups (Aquino et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to (S)-1,1,1-trifluoropropan-2-amine can be elucidated using various spectroscopic methods. For instance, the reaction of tetrafluorosilane with different amines led to compounds where structures were confirmed by 1H, 13C, 15N, 19F, and 29Si NMR and IR spectroscopy, indicating the importance of structural analysis in understanding the properties of fluorinated compounds (Voronkov et al., 2006).
Chemical Reactions and Properties
Fluorinated compounds, including (S)-1,1,1-trifluoropropan-2-amine, undergo various chemical reactions due to the electron-withdrawing nature of the fluorine atoms. For example, efficient asymmetric synthesis of alpha-trifluoromethyl-substituted primary amines demonstrates the versatility of fluorinated amines in synthesis, highlighting the reactivity of these compounds in nucleophilic addition reactions (Enders & Funabiki, 2001).
Applications De Recherche Scientifique
Catalyst-Free Trifluoroethylation of Amines : (S)-1,1,1-Trifluoropropan-2-amine can be involved in catalyst-free trifluoroethylation reactions of free amines, showing remarkable functional group tolerance. This method is practical, avoids the need for special handling, and uses trifluoroacetic acid as a stable and inexpensive fluorine source. It allows access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores (Andrews, Faizova, & Denton, 2017).
Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles : It is used in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines. The process is simple, environmentally friendly, and provides high yields (Aquino et al., 2015).
Stereoselective Synthesis and Reaction with Epoxides : Enantiomerically enriched 1,1,1-trifluoro-2-propanamine can be synthesized using a chiral sulfinamide auxiliary. The triflate salt synthesized from the compound can be used directly in reaction with epoxides without isolating the pure amine beforehand, indicating a role in asymmetric synthesis and organic transformations (Packer et al., 2017).
Encapsulation of Halides : A pentafluorophenyl-substituted tripodal amine receptor based on the compound is shown to encapsulate halides within its cavity upon protonation of the secondary amines. This indicates its potential in designing receptors or sensors for halides (Lakshminarayanan et al., 2007).
Blood Substitutes in Medical Field : Its derivatives have been explored in the synthesis of perfluorochemicals for use as blood substitutes. The electrochemical fluorination technique was used for this purpose, indicating its potential in medical applications (Ono et al., 1985).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluoropropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,1,1-trifluoropropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



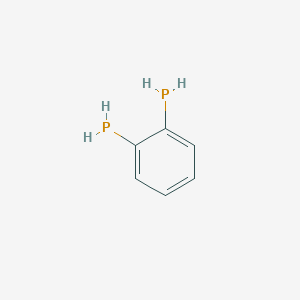
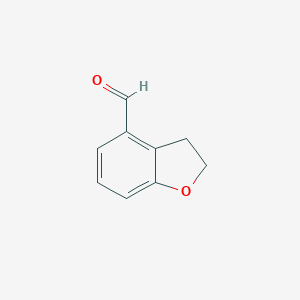
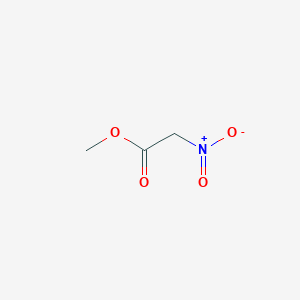
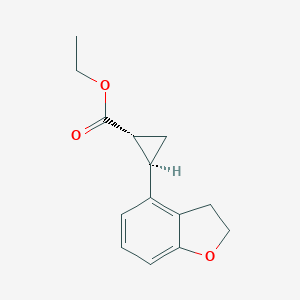
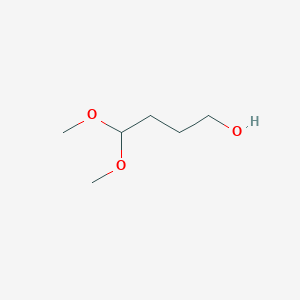
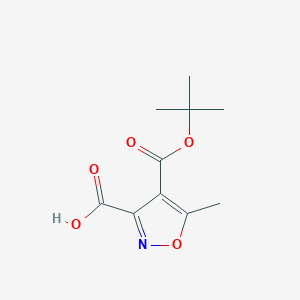
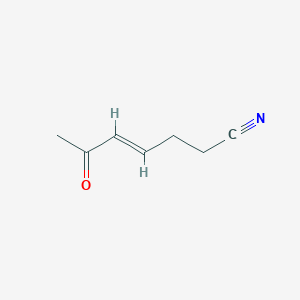
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
